molecular formula C21H18FN3S B2682269 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207023-83-3

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2682269
CAS No.: 1207023-83-3
M. Wt: 363.45
InChI Key: NUIVRXSMCWREMN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted at position 2 with a 2,5-dimethylphenyl group and at position 4 with a 2-fluorobenzylthio moiety. The fluorine atom on the benzylthio group enhances polarity, while the methyl groups on the phenyl ring may improve lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIVRXSMCWREMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolopyrazine core is reacted with 2,5-dimethylbenzene under the influence of a Lewis acid catalyst.

    Attachment of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction of the pyrazolopyrazine core with 2-fluorobenzylthiol, often in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the pyrazolopyrazine core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazines in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) by inducing apoptosis and inhibiting cell cycle progression .
    • Case Study : A derivative of pyrazolo[1,5-a]pyrazine demonstrated significant cytotoxicity against tumor cells in vitro, suggesting that the thioether group may enhance bioactivity through improved cellular uptake.
  • Antimicrobial Properties
    • The compound's thioether moiety has been associated with enhanced antimicrobial activity. Research indicates that derivatives exhibit moderate to good activity against bacterial strains, potentially disrupting bacterial cell wall synthesis or metabolic pathways essential for survival .
    • Case Study : In vitro assays revealed that similar compounds showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects
    • Some pyrazolo[1,5-a]pyrazine derivatives have been studied for their neuroprotective properties. These compounds may inhibit neuroinflammation and oxidative stress pathways involved in neurodegenerative diseases.
    • Case Study : A related compound was found to protect neuronal cells from oxidative damage in a model of Alzheimer's disease by modulating inflammatory cytokines and enhancing antioxidant defenses.

Pharmacological Insights

  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of various enzymes linked to disease processes. For example, studies suggest that modifications on the pyrazolo[1,5-a]pyrazine scaffold can lead to selective inhibition of enzymes involved in cancer progression.
    • Kinetic Studies : Compounds were tested for their inhibitory effects on tyrosinase activity, revealing competitive inhibition characteristics which could be beneficial in developing skin-related therapies .
  • Antithrombotic Activity
    • Pyrazolo[1,5-a]pyrazines have been investigated for their ability to inhibit platelet aggregation and thrombus formation, making them candidates for antithrombotic drug development.
    • Case Study : A specific derivative exhibited significant antithrombotic efficacy in animal models without causing excessive bleeding, indicating a favorable therapeutic window.

Material Science Applications

  • The unique structural features of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine make it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Application AreaSpecific UseObservations
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsModerate activity against bacterial strains
Neuroprotective agentsProtects neuronal cells from oxidative stress
PharmacologyEnzyme inhibitorsCompetitive inhibitors of tyrosinase
Antithrombotic agentsEfficacy without excessive bleeding
Material ScienceOrganic electronicsSuitable for OLEDs and solar cells

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 2 Substitution Position 4 Substitution Molecular Formula Molecular Weight logP Key Features
Target Compound 2,5-Dimethylphenyl 2-Fluorobenzylthio C₂₂H₁₉FN₃S 376.47* ~4.5† Fluorine enhances polarity; methyl groups increase lipophilicity
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl 2-Chlorobenzylthio C₂₁H₁₈ClN₃S 379.90 ~5.0† Chlorine increases electronegativity; higher logP vs. target
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-Methylphenyl Benzylthio C₂₀H₁₇N₃S 331.44 4.23 Lacks fluorine; lower molecular weight and lipophilicity
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl 4-(2,5-Dimethylphenyl)piperazinyl C₂₄H₂₄FN₅ 401.48 ~3.8† Piperazinyl group introduces basicity; polar surface area increased

*Calculated based on molecular formula. †Estimated using analogous data.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 2-fluorobenzylthio group likely reduces logP compared to the chlorinated analog , as fluorine is less lipophilic than chlorine.
  • The benzylthio analog (logP 4.23) lacks fluorine, resulting in lower polarity and slightly reduced lipophilicity versus the target compound.

The 3,4-dimethylphenyl substitution in introduces steric bulk compared to the target’s 2,5-dimethylphenyl group, which may affect conformational flexibility.

Synthetic Accessibility :

  • Thioether-containing analogs (e.g., target compound, ) are synthesized via nucleophilic substitution or thiol-ether coupling, similar to methods described for triazolo[4,3-a]pyrazine derivatives .
  • Piperazinyl derivatives require additional steps for piperazine ring formation, as seen in kinase inhibitor syntheses .

Pharmacological and Functional Insights

While biological data for the target compound are absent in the evidence, insights can be extrapolated from related compounds:

  • Kinase Inhibition : Fluorinated benzyl groups (e.g., in ) are common in kinase inhibitors due to their ability to engage hydrophobic pockets and modulate selectivity .
  • Antimicrobial Activity : Pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced activity against pathogens, as seen in triazolo-pyrazine intermediates .

Biological Activity

The compound 2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18FN3S
  • Molecular Weight : 313.41 g/mol

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance:

  • A study demonstrated that pyrazole derivatives inhibited the growth of lung cancer cells (H322) by inducing apoptosis through modulation of the p53 signaling pathway .
  • Another investigation highlighted the compound's ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties:

  • In vitro assays revealed that certain pyrazole compounds exhibited potent antibacterial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is notable:

  • Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : By activating apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Certain derivatives inhibit enzymes involved in cell proliferation and survival.
  • Membrane Disruption : Antimicrobial activity is linked to the ability to compromise bacterial membranes.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Case Study 1 : A derivative was tested against BRAF(V600E) mutant melanoma cells, showing significant growth inhibition compared to standard treatments .
  • Case Study 2 : The compound demonstrated a dose-dependent effect on various cancer cell lines, with minimal cytotoxicity observed in normal human fibroblast cells .

Data Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in H322 lung cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits TNF-α and NO production

Q & A

What are the common synthetic routes for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted for the target compound?

Basic Research Focus
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via solvent thermolysis and subsequent functionalization. For example, 4-chloropyrazolo[1,5-a]pyrazine can be prepared as a precursor, followed by methylation or bromination to introduce substituents . For the target compound, the 2-fluorobenzylthio group at position 4 may be introduced via nucleophilic substitution using 2-fluorobenzyl mercaptan under basic conditions. Key steps include:

  • Precursor preparation : Start with pyrazolo[1,5-a]pyrazine core functionalization.
  • Thioether formation : React with 2-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃) .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients.

How is the compound characterized structurally, and what analytical discrepancies might arise?

Basic Research Focus
Structural characterization relies on ¹H/¹³C NMR , HRMS , and elemental analysis. For pyrazolo[1,5-a]pyrazine derivatives, the pyrazine ring protons appear as distinct doublets (δ 8.5–9.5 ppm), while fluorinated aromatic protons resonate at δ 7.0–7.5 ppm . Discrepancies between theoretical and experimental elemental analysis values (e.g., C, H, N percentages) may arise due to hygroscopicity or incomplete purification. For example, in 2,5-bis(2-fluorophenyl)pyrazine, theoretical C: 71.64% vs. experimental C: 71.37% . Mitigate this by repeating combustion analysis under anhydrous conditions.

How can researchers optimize reaction yields for introducing the 2-fluorobenzylthio group?

Advanced Research Focus
Yield optimization requires careful control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Temperature : Reactions at 60–80°C improve kinetics without promoting side reactions like oxidation of the thiol group .
  • Catalysis : Add catalytic iodide (e.g., KI) to facilitate SN2 mechanisms in halogenated precursors .
  • Monitoring : Use TLC or in-situ IR to track thioether formation and minimize over-reaction.

How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Advanced Research Focus
Unexpected splitting patterns in NMR (e.g., for fluorinated substituents) may result from conformational dynamics or spin-spin coupling with adjacent groups . For example:

  • Fluorine coupling : The 2-fluorobenzylthio group introduces ⁴J coupling (through-space) with pyrazine protons, leading to complex splitting. Use ²⁹Si-decoupled NMR or DFT calculations to model coupling constants .
  • Dynamic effects : Variable-temperature NMR (e.g., –40°C to 25°C) can freeze rotational isomers of the thioether group, simplifying spectra .

What methodologies are recommended for studying structure-activity relationships (SAR) involving the 2-fluorobenzylthio moiety?

Advanced Research Focus
To evaluate the biological impact of the 2-fluorobenzylthio group:

Analog synthesis : Replace the 2-fluorobenzyl group with other substituents (e.g., 4-fluorobenzyl, chloro derivatives) .

Activity assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry.

Computational modeling : Perform docking studies with software like AutoDock Vina to assess binding interactions. Fluorine’s electronegativity often enhances binding via polar interactions with Arg/Lys residues .

How can researchers address low solubility in biological assays for this hydrophobic compound?

Advanced Research Focus
To improve solubility:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazine N-atom.
  • Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoemulsion carriers.
  • Structural modification : Replace the 2,5-dimethylphenyl group with hydrophilic substituents (e.g., morpholine) while retaining activity .

What strategies are effective for scaling up synthesis without compromising purity?

Advanced Research Focus
Scale-up challenges include maintaining regioselectivity and minimizing by-products. Strategies:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like thioether formation.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .
  • Crystallization control : Seed crystals during cooling to enhance purity (>98% by HPLC) .

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